Cas no 1889221-15-1 ((6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid)

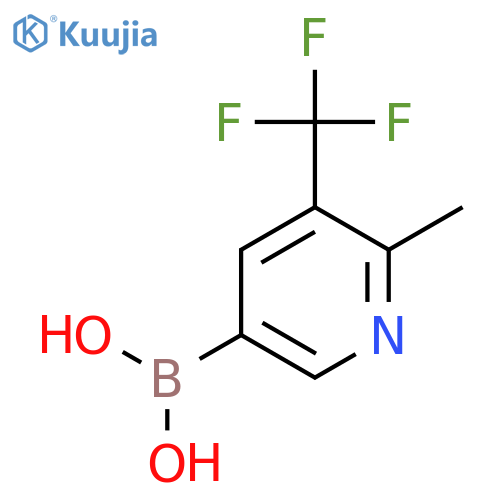

1889221-15-1 structure

商品名:(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

CAS番号:1889221-15-1

MF:C7H7BF3NO2

メガワット:204.942192316055

MDL:MFCD20923615

CID:4709460

PubChem ID:91882763

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

- FCH1613299

- AK672627

- AX8326574

- 6-methyl-5-(trifluoromethyl)pyridin-3-ylboronic acid

- CS-0162260

- DB-146060

- BPTCKBBULUZEIR-UHFFFAOYSA-N

- 1889221-15-1

- AKOS030624245

- DTXSID201189671

- BS-16386

- Boronic acid, B-[6-methyl-5-(trifluoromethyl)-3-pyridinyl]-

- MFCD20923615

- [6-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid

- (6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronicacid

-

- MDL: MFCD20923615

- インチ: 1S/C7H7BF3NO2/c1-4-6(7(9,10)11)2-5(3-12-4)8(13)14/h2-3,13-14H,1H3

- InChIKey: BPTCKBBULUZEIR-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(B(O)O)=CN=C1C)(F)F

計算された属性

- せいみつぶんしりょう: 205.0521931g/mol

- どういたいしつりょう: 205.0521931g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH688-50mg |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid |

1889221-15-1 | 95% | 50mg |

515.0CNY | 2021-07-14 | |

| Chemenu | CM212606-250mg |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid |

1889221-15-1 | 95% | 250mg |

$377 | 2021-06-16 | |

| Chemenu | CM212606-1g |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid |

1889221-15-1 | 95% | 1g |

$957 | 2021-06-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M900547-250mg |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid |

1889221-15-1 | 95% | 250mg |

1,518.30 | 2021-05-17 | |

| abcr | AB528876-250mg |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid; . |

1889221-15-1 | 250mg |

€178.70 | 2024-08-02 | ||

| Ambeed | A344277-1g |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid |

1889221-15-1 | 95% | 1g |

$307.0 | 2024-04-22 | |

| A2B Chem LLC | AY11565-100mg |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid |

1889221-15-1 | 95% | 100mg |

$41.00 | 2024-04-20 | |

| A2B Chem LLC | AY11565-250mg |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid |

1889221-15-1 | 95% | 250mg |

$54.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY394-100mg |

[6-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

1889221-15-1 | 95% | 100mg |

¥423.0 | 2024-04-23 | |

| abcr | AB528876-1 g |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid; . |

1889221-15-1 | 1g |

€879.00 | 2023-04-17 |

(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

1889221-15-1 ((6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 42464-96-0(NNMTi)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1889221-15-1)(6-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):276.0/1260.0